molecular formula C14H14N6O2 B2965956 (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-85-9

(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2965956
CAS No.: 303145-85-9
M. Wt: 298.306
InChI Key: ONWBXVMDBXFLGO-UHFFFAOYSA-N
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Description

The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for diverse pharmacological applications. At position 7, it bears a 4-methoxyphenyl substituent, contributing electron-donating effects via the methoxy group.

Properties

IUPAC Name

N-methoxy-N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-21-11-5-3-10(4-6-11)12-7-8-15-14-18-13(19-20(12)14)16-9-17-22-2/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWBXVMDBXFLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide (chemical formula: C14H14N6O2) is a hybrid drug that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole and pyrimidine moiety. Its structural formula can be represented as follows:

C14H14N6O2\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}_{2}

Key Structural Components

  • Triazole Ring : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
  • Pyrimidine Moiety : Often associated with nucleic acid analogs, contributing to its anticancer properties.
  • Methoxy Substituents : These groups may enhance lipophilicity and bioavailability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)0.28PI3Kα inhibition
MDA-MB-231 (Breast)0.48Induction of apoptosis
A549 (Lung)1.32Cell cycle arrest
SNU638 (Stomach)3.24Inhibition of DNA synthesis

IC50 values indicate the concentration required to inhibit cell growth by 50% .

The compound's mechanism involves multiple pathways:

  • PI3K/AKT Pathway Inhibition : Studies indicate that it effectively inhibits the PI3Kα isoform, which is crucial for cell survival and proliferation .
  • Apoptotic Induction : The compound activates caspase pathways leading to programmed cell death in sensitive cancer cells .
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines, preventing further division and growth .

Study 1: Efficacy in Human Cancer Cells

A study evaluated the efficacy of this compound on a panel of human cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549). The results indicated that the compound exhibited potent cytotoxicity with IC50 values ranging from 0.28 to 3.24 µM across different cell types. Notably, it showed superior activity compared to standard chemotherapeutics like doxorubicin in MDA-MB-231 cells .

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with saline. The compound also improved overall survival rates by approximately 42% when compared to traditional therapies such as fluorouracil .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features of the target compound and analogs:

Compound Name / ID Position 7 Substituent Position 2 Substituent Molecular Formula Notable Properties
Target Compound 4-Methoxyphenyl (E)-N'-Methoxy-methanimidamide C₁₆H₁₆N₆O₂ Stereospecific configuration (E)
N-(4-Methoxyphenyl)-N-pyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-7-ylamine 4-Methoxyphenyl Fused pyrimido-triazolo system C₁₄H₁₁N₇O Melting point: 240–242°C
N-[7-(4-Fluorostyryl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide 4-Fluorostyryl Methoxyiminoformamide C₁₅H₁₃FN₆O CAS 338793-40-1; Fluorine enhances lipophilicity
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 3-Chlorophenyl (Methylamino)methyl C₁₄H₁₅ClN₆ Inhibits Plasmodium falciparum DHODH
2-Amino-N-(4-methoxy-3-nitrophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl Carboxamide C₂₄H₂₃N₇O₆ Melting point: 286.1–288.2°C; Lower yield (47%)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl (electron-donating) contrasts with 4-fluorostyryl (electron-withdrawing) in , affecting electronic distribution and solubility.
  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) correlate with reduced synthetic yields (43–56%) due to steric hindrance.
  • Bioactivity Clues : Chlorophenyl derivatives (e.g., ) show enzyme inhibitory activity, suggesting the target’s methoxyphenyl group may similarly interact with biological targets.

Trends :

  • Higher molecular weights (e.g., carboxamide derivatives in ) correlate with elevated melting points (>280°C), indicating stronger intermolecular forces.
  • Methoxy groups generally enhance solubility in polar solvents compared to halogenated analogs.

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